2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H5F5O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzene with difluoroacetic acid in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various fluorinated products
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid stands out due to its high fluorine content and unique structural features. Similar compounds include:
4-(Trifluoromethoxy)phenylacetic acid: Lacks the difluoro substitution, resulting in different reactivity and applications.
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with variations in the position of fluorine atoms, leading to distinct chemical properties
Eigenschaften
Molekularformel |
C9H4F6O3 |
---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H4F6O3/c10-6-3-4(18-9(13,14)15)1-2-5(6)8(11,12)7(16)17/h1-3H,(H,16,17) |
InChI-Schlüssel |
CFLZBTWPYGNLIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.